molecular formula C10H10N2OS B8523797 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- CAS No. 98320-09-3

2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)-

Número de catálogo: B8523797
Número CAS: 98320-09-3
Peso molecular: 206.27 g/mol
Clave InChI: WZLDCQZXQZZCJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Thiazin-3(4H)-one, 5-methyl-6-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

98320-09-3

Fórmula molecular

C10H10N2OS

Peso molecular

206.27 g/mol

Nombre IUPAC

5-methyl-6-pyridin-4-yl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C10H10N2OS/c1-7-10(14-6-9(13)12-7)8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H,12,13)

Clave InChI

WZLDCQZXQZZCJI-UHFFFAOYSA-N

SMILES canónico

CC1=C(SCC(=O)N1)C2=CC=NC=C2

Origen del producto

United States

Synthesis routes and methods I

Procedure details

The mixture of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one (2.14 g) and sulfur (10.7 g) was heated under stirring at 140° C. for 1.5 hours and then cooled to room temperature. The solid was extracted with methanol by using Soxhlet extractor. Methanol was removed under reduced pressure and the residue was dissolved in 50 ml of 2N hydrochloric acid. The insoluble solid was removed by filtration ad the filtrate was adjusted to pH 7.2 by 2N aqueous sodium hydroxide. The precipitates were collected by filtration and the filtrate was extracted with chloroform (20 ml×5 times) and evaporated to dryness. After combined with the above solid, the residue was recrystallized from isopropyl alcohol to give 5-methyl-6-(4-pyridinyl)-2H-1,4-thiazin-3(4H)-one (0.88 g, yield 76.5%) as light yellow plates.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin3(4H)-one
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (1 g) in formic acid (14 ml), zinc powder (1 g) was added and the reaction mixture was stirred at room temperature for 3 hours. The insoluble solid was removed by filtration. The filtrate was evaporated to dryness and the residue was dissolved in water (30 ml). The solution was adjusted to pH 7.0 by 1N aqueous sodium hydroxide. The precipitates were extracted with chloroform (although the solution was converted into an emulsion at this extracting step, the operation was facilitated by using a filter aid such as "Avicel"). The extract was dried over anhydrous magnesium sulfate and chloroform was removed under reduced pressure. The crude product was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (particles average porous diameter 60A, Fluorescent substance Zn2SiO4 /Mn), 20×20 cm, t=1 mm, chloroform/methanol=20/1] to give 20 mg of 5-methyl-6-(4-pyridinyl)- 2H-1,4thiazin-3(4H)-one. The physical properties were as described above. The aqueous layer left after the chloroform extraction was adjusted to pH 12.5 by 1N aqueous sodium hydroxide and extracted with chloroform (50 ml×3 times). The extract was dried over anhydrous magnesium sulfate and chloroform was removed under reduced pressure. The residual solid was washed with ether and collected by filtration to give 5-methyl-6-(4-piperidinyl)-2H-1,4-thiazin-3(4H)-one (200 mg) as a light yellow powder.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Zinc powder (1.7 g) was added to a solution of 5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one (1g) in formic acid (14 ml) and the mixture was stirred at ambient temperature for 3 hours. The mixture was filtered and the filtrate was evaporated to dryness. The residue was dissolved in water (30 ml), was adjusted to pH 7.0 by 1N aqueous sodium hydroxide, was extracted with chloroform and was dried over magnesium sulfate. Chloroform was removed and the residue was purified by the preparative thin layer chromatography [Merck TLC plate, silica gel 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm, thickness=1 mm, developing solvent; chloroform/methanol=20:1] to give the titled compound (0.2 g, yield 37.1%) as pale yellow plates. The physiocochemical properties were as described above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Yield
37.1%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.